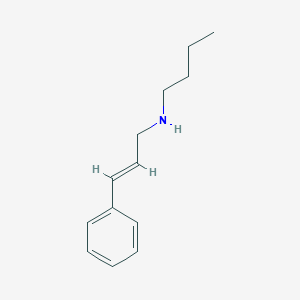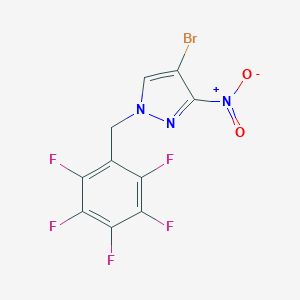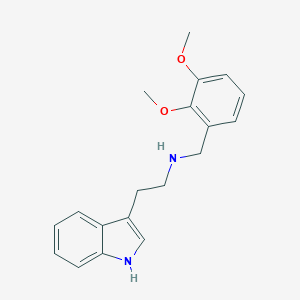
N-butyl-N-cinnamylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-N-cinnamylamine is an organic compound that belongs to the class of amines It is characterized by the presence of both a butyl group and a cinnamyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: N-butyl-N-cinnamylamine can be synthesized through a multi-step process. One common method involves the reaction of cinnamaldehyde with butylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds as follows:
Formation of the intermediate: Cinnamaldehyde reacts with butylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous-flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst choice, are carefully controlled to maximize the production of the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-butyl-N-cinnamylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: It can be further reduced to form saturated amines.
Substitution: this compound can participate in substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Formation of cinnamamide derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated amines.
Scientific Research Applications
N-butyl-N-cinnamylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-butyl-N-cinnamylamine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-butylamine: A simpler amine with only a butyl group attached to the nitrogen atom.
N-cinnamylamine: Contains only a cinnamyl group attached to the nitrogen atom.
N-butyl-N-phenethylamine: Similar structure but with a phenethyl group instead of a cinnamyl group.
Uniqueness: N-butyl-N-cinnamylamine is unique due to the presence of both butyl and cinnamyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]butan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-10,14H,2-3,11-12H2,1H3/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZYKBHEGUJORL-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC=CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC/C=C/C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B502019.png)






![N-(tert-butyl)-N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B502032.png)
![dibenzo[a,c]phenazine-10-carboxylic acid](/img/structure/B502033.png)
AMINE](/img/structure/B502035.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}-1H-1,2,4-triazol-5-amine](/img/structure/B502041.png)
![5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502042.png)
![5-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B502043.png)
![6-[(2-chloroanilino)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B502045.png)
